molecular formula C30H35ClN4O2 B560147 Alectinibhydrochlorid CAS No. 1256589-74-8

Alectinibhydrochlorid

Katalognummer: B560147
CAS-Nummer: 1256589-74-8
Molekulargewicht: 519.1 g/mol
InChI-Schlüssel: GYABBVHSRIHYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .

Mode of Action

Alectinib Hydrochloride works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .

Biochemical Pathways

The inhibition of ALK by Alectinib Hydrochloride prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, Alectinib Hydrochloride can slow down or stop the growth and spread of cancer cells .

Pharmacokinetics

When taken with a meal, the absolute bioavailability of Alectinib Hydrochloride is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . Alectinib Hydrochloride is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .

Result of Action

The result of Alectinib Hydrochloride’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, Alectinib Hydrochloride decreases tumor cell viability . This helps slow or stop the spread of cancer cells .

Action Environment

Alectinib Hydrochloride penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of Alectinib Hydrochloride . This suggests that the action, efficacy, and stability of Alectinib Hydrochloride can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .

Analyse Chemischer Reaktionen

Alectinibhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine chemische Struktur zu modifizieren.

    Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Biologische Aktivität

Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of alectinib, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Alectinib selectively inhibits the activity of the ALK tyrosine kinase, which is implicated in the proliferation of NSCLC cells harboring ALK fusion proteins. The inhibition of ALK prevents downstream signaling pathways involving STAT3 and AKT, leading to reduced tumor cell viability. In vitro studies have demonstrated that alectinib effectively inhibits both wild-type and mutant forms of ALK, including those associated with resistance to crizotinib, the first-generation ALK inhibitor .

Pharmacokinetics

The pharmacokinetic profile of alectinib reveals critical insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Alectinib reaches peak plasma concentrations approximately 4 hours after oral administration. Its absolute bioavailability is around 37% when taken with food .
  • Volume of Distribution : The drug has a large volume of distribution (Vd) estimated at 4016 L, indicating extensive tissue distribution .
  • Protein Binding : Alectinib and its active metabolite M4 are highly bound to plasma proteins (>99%) which may influence their therapeutic efficacy and safety .
  • Metabolism : Alectinib is primarily metabolized by cytochrome P450 isozyme CYP3A4, accounting for 40-50% of its metabolic clearance in humans. The major active metabolite M4 also exhibits similar pharmacological activity against ALK .

Clinical Efficacy

Alectinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from these trials include:

  • Phase III Trials : In the ALEX trial, alectinib showed superior progression-free survival (PFS) compared to crizotinib. The median PFS was not reached in the alectinib group versus 11.1 months for crizotinib (HR 0.43; p<0.001) .
  • Adjuvant Treatment : Recently approved for adjuvant treatment following tumor resection in stage II-IIIA NSCLC patients, alectinib demonstrated a disease-free survival (DFS) advantage over chemotherapy with a hazard ratio of 0.24 .

Efficacy Data Table

StudyPopulationTreatmentMedian PFS/DFSHazard Ratio (HR)
ALEX TrialALK-positive NSCLCAlectinib vs CrizotinibNot reached vs 11.1 months0.43
ALINA TrialStage II-IIIA NSCLCAlectinib vs ChemotherapyNot reached vs 44.4 months0.24

Safety Profile

The safety profile of alectinib has been characterized by several common adverse reactions:

  • Hepatotoxicity : Elevated liver enzymes (ALT/AST) were observed in up to 25% of patients, with grade 3 or higher elevations occurring in approximately 5% .
  • Other Adverse Reactions : Common side effects include fatigue, myalgia, constipation, rash, and cough . Most adverse events were manageable and resolved upon dose adjustment or discontinuation.

Case Studies

Several case studies have highlighted the effectiveness of alectinib in clinical practice:

  • Case Study on Resistance : A patient previously treated with crizotinib who developed resistance due to ALK mutations responded well to alectinib, showing significant tumor reduction within weeks of initiation .
  • Pediatric Use : A study involving children with recurrent ALK-positive anaplastic large cell lymphoma demonstrated an overall response rate of 89%, indicating potential applications beyond NSCLC .

Eigenschaften

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABBVHSRIHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154841
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256589-74-8
Record name 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALECTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile was dissolved in a mixture of 10 v/w of methyl ethyl ketone, 4 v/w of water, and 3 v/w of acetic acid at 60° C. To the dissolved solution, 1 v/w of hydrochloric acid (2 N) was added dropwise. After stirring at 60° C. for 30 minutes, 25 v/w of ethanol was added dropwise. The precipitated solid was filtered and dried to give 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt. 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt obtained was pulverized by using a jet mill.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.